molecular formula C14H12S2 B094244 Mesulfen CAS No. 135-58-0

Mesulfen

Cat. No. B094244
CAS RN: 135-58-0
M. Wt: 244.4 g/mol
InChI Key: AHXDSVSZEZHDLV-UHFFFAOYSA-N
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Description

Mesulfen, also known as 2,7-dimethylthianthrene, is an anti-acne preparation and a scabicide . It is a dimethyl derivative of thianthrene .


Molecular Structure Analysis

Mesulfen has a molecular formula of C14H12S2 . It belongs to the class of organic compounds known as thianthrenes . Thianthrene is a tricyclic ring system that consists of two benzene rings fused to each other through a 1,4-dithiin ring . Mesulphen contains total 30 bond(s); 18 non-H bond(s), 12 multiple bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s) and 2 sulfide(s) .


Physical And Chemical Properties Analysis

Mesulfen has a density of 1.2±0.1 g/cm3, a boiling point of 382.1±42.0 °C at 760 mmHg, and an enthalpy of vaporization of 60.6±3.0 kJ/mol . It is freely soluble in acetone, chloroform, ether, and petr ether; moderately soluble in absolute alcohol, ethyl acetate; and practically insoluble in water .

Scientific Research Applications

Acne Treatment

Mesulfen has been used as an anti-acne preparation . It was believed to work by disrupting the outer membranes of acne-causing organisms. However, its exact mechanism of action remains unclear, and it has been withdrawn from the market due to safety concerns and the availability of better treatments .

Seborrheic Dermatitis

There have been investigations into Mesulfen’s use for treating seborrheic dermatitis , leveraging its purported anti-inflammatory properties. However, detailed studies on its effectiveness and safety in this application are scarce .

Safety And Hazards

When handling Mesulfen, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental exposure, follow the recommended first aid measures .

properties

IUPAC Name

2,7-dimethylthianthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXDSVSZEZHDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057962
Record name Mesulfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesulfen

CAS RN

135-58-0
Record name Mesulfen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mesulfen [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13356
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Record name Mesulfen
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Record name Mesulfen
Source European Chemicals Agency (ECHA)
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Record name MESULFEN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Mesulfen (2,7-Dimethylthianthrene) primarily known for?

A1: Mesulfen (2,7-Dimethylthianthrene) is a chemical compound primarily recognized for its historical use as a topical scabicide and antimycotic agent. [, ] It was a common ingredient in over-the-counter treatments for scabies and fungal infections.

Q2: Are there any known cases of allergic reactions to Mesulfen?

A2: Yes, there have been reported cases of allergic contact dermatitis associated with the use of Mesulfen. [] A study documented 73 patients with widespread eczematous dermatitis following scabies treatment, with the majority having used Mesulfen-containing products. Patch testing confirmed Mesulfen allergy in 4 of these patients.

Q3: What is the chemical structure of Mesulfen?

A3: Mesulfen, also known as 2,7-Dimethylthianthrene, is an organic sulfur compound. While the provided abstracts don't explicitly detail its spectroscopic data, they do mention its empirical formula as C14H12S2. [] Further research in chemical databases would be needed to obtain comprehensive spectroscopic information.

Q4: Has the crystal structure of Mesulfen been determined?

A4: While one of the provided papers mentions the "crystal structure of 2,7-dimethylthianthrene" in its title [], the abstract lacks details. To access the full crystallographic data, one would need to consult the complete publication.

Q5: Are there any known safety concerns regarding the use of Mesulfen?

A6: Besides its potential for allergic reactions, Mesulfen has also been identified as a skin irritant. [] It is essential to use Mesulfen-containing products with caution and consult a healthcare professional if irritation or other adverse effects occur.

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